molecular formula C7H8BrN B1281593 2-(Bromomethyl)-6-methylpyridine CAS No. 68470-59-7

2-(Bromomethyl)-6-methylpyridine

Cat. No.: B1281593
CAS No.: 68470-59-7
M. Wt: 186.05 g/mol
InChI Key: WJFDCFHWFHCLIW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where a bromomethyl group is attached to the second position and a methyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with functional groups such as azides, thiols, or ethers.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 6-Methylpyridine.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxyl or aldehyde group through the transfer of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group through the transfer of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-methylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)pyridine: Lacks the methyl group at the sixth position.

    6-Methylpyridine: Lacks the bromomethyl group at the second position.

Uniqueness

2-(Bromomethyl)-6-methylpyridine is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The methyl group at the sixth position can also undergo oxidation, providing additional functionalization options .

Properties

IUPAC Name

2-(bromomethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDCFHWFHCLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501956
Record name 2-(Bromomethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68470-59-7
Record name 2-(Bromomethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methylpyridine
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Synthesis routes and methods I

Procedure details

To a flask containing a mixture of 15 ml of 48% hydrobromic acid and 11 ml of sulfuric acid was added 5 g of 6-methyl-2-pyridinemethanol dropwise under nitrogen. The mixture was heated to 90 C for 4 hours, and poured into 25 ml of water. After neutralization with sodium carbonate, the product was extracted with 100 ml ethyl acetate and washed with 30 ml of water. Following solvent removal, the product was purified by silica gel chromatography using 25% ethyl acetate in hexane, resulting in 6.3 g of a pink oil which solidified on storage at −5 C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(6-methyl-2-pyridinyl)methanol (ALDRICH, 300 mg, 2.436 mmol) were dissolved in 10 mL of anhydrous THF. Phosphorous tribromide (ALDRICH, 0.252 mL, 2.68 mmol) was added. Reaction mixture was stirred at room temperature overnight. Solvent was evaporated and residue was purified by silica column chromatography using hexane:EtOAc as eluents to give a white solid. This solid was partitioned between EtOAc and distilled water (basified with NH3 (32%, aqueous). Organic layer was dried with MgSO4 (anh). Solvent was evaporated to obtain the title compound (152 mg, 0.817 mmol, 33.5% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm: 7.68 (t, 1H), 7.33 (d, 1H), 7.17 (d, 1H), 4.62 (s, 2H), 2.44 (s, 3H). [ES+MS] m/z 186 (M).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.252 mL
Type
reactant
Reaction Step Two
Yield
33.5%

Synthesis routes and methods III

Procedure details

To an ice cooled a solution of (6-methylpyridin-2-yl)methanol (400 mg, 3.25 mmol) in dichloromethane (16 mL) under an atmosphere of dry nitrogen was added triphenylphosphine (1278 mg, 4.87 mmol) and carbon tetrabromide (1616 mg, 4.87 mmol). The mixture was stirred for 1 hour. The solvent was removed under reduced pressure and the residue was purified by chromatography on silica, eluting with 2-4% methanol in dichloromethane to give 2-(bromomethyl)-6-methylpyridine as an oil (402 mg).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1278 mg
Type
reactant
Reaction Step Two
Quantity
1616 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-6-methylpyridine
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2-(Bromomethyl)-6-methylpyridine
Customer
Q & A

Q1: What is the role of 2-(Bromomethyl)-6-methylpyridine 1-oxide in the synthesis of 6-Methylpicolinaldehyde?

A1: this compound 1-oxide serves as a key intermediate in the synthesis of 6-Methylpicolinaldehyde. According to the research, acetolysis of this compound 1-oxide yields α-bromo-6-methyl-2-pyridinemethanol acetate. Subsequent hydrolysis of this intermediate leads to the formation of 6-Methylpicolinaldehyde. The overall yield for this synthetic route was found to be 16.2% []. This highlights the use of this compound 1-oxide as a building block in multi-step organic synthesis.

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